molecular formula C14H16N4O3 B2983984 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide CAS No. 1798676-76-2

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide

Cat. No.: B2983984
CAS No.: 1798676-76-2
M. Wt: 288.307
InChI Key: HMVNSSRZJHUIQM-UHFFFAOYSA-N
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Description

“N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a furan ring, an imidazo[1,2-b]pyrazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the functional groups. Techniques such as IR, 1H-NMR, and 13C-NMR would be used to confirm the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups. For example, the furan ring is aromatic and can undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader class of chemicals involving pyrazole and imidazole derivatives. Researchers have synthesized new series of these derivatives, including the focused compound, through methods like the Mannich base method. These synthesized compounds have been confirmed through various analytical techniques like IR, 1H NMR, 13C NMR, Mass, and elemental analysis, highlighting the methodological advances in creating such complex molecules (Idhayadhulla, Kumar, & Abdul, 2012).

Antimicrobial Activity

The antimicrobial potential of pyrazole and imidazole derivatives, including compounds similar to the focus molecule, has been a significant area of research. Studies have shown that these compounds exhibit promising effects against tested Gram-positive and negative bacteria and fungi, indicating their potential utility in developing new antimicrobial agents (El-Wahab et al., 2011).

Coordination Chemistry

Research has also extended to the synthesis of novel coordination complexes using pyrazole-acetamide derivatives. Such studies not only contribute to the fundamental understanding of coordination chemistry but also to the exploration of these complexes for potential applications in catalysis, material science, and biological systems. The solid-state structures of these complexes have been established through X-ray crystallography, revealing supramolecular architectures facilitated by hydrogen bonding interactions (Chkirate et al., 2019).

Synthesis of Heterocyclic Compounds

The targeted compound is part of research efforts aimed at synthesizing new heterocyclic compounds with potential biological and pharmacological applications. Such efforts include the development of novel synthetic routes and methodologies to create diverse heterocyclic structures, which are crucial in the discovery of new therapeutic agents and materials with unique properties (Kumaraswamy et al., 2008).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activities .

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-20-10-13(19)15-4-5-17-6-7-18-14(17)9-11(16-18)12-3-2-8-21-12/h2-3,6-9H,4-5,10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVNSSRZJHUIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCN1C=CN2C1=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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